molecular formula C16H11F3N4O2 B5847515 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid

Cat. No.: B5847515
M. Wt: 348.28 g/mol
InChI Key: ILEUVDBITKKOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is an organic compound that features a trifluoromethyl group, a benzyl group, and a tetrazole ringThe trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of molecules, making it a valuable functional group in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is largely dependent on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural substrates .

Comparison with Similar Compounds

  • 4-{2-[3-(trifluoromethyl)phenyl]-2H-tetrazol-5-yl}benzoic acid
  • 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}phenol
  • 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzamide

Comparison: 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the tetrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced metabolic stability and lipophilicity, making it a valuable candidate for drug development .

Properties

IUPAC Name

4-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-3-1-2-10(8-13)9-23-21-14(20-22-23)11-4-6-12(7-5-11)15(24)25/h1-8H,9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEUVDBITKKOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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